molecular formula C6H3BrClN3 B1382013 2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1504581-11-6

2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1382013
CAS No.: 1504581-11-6
M. Wt: 232.46 g/mol
InChI Key: NWSBLAVOHHUKHW-UHFFFAOYSA-N
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Description

“2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine” is a compound that belongs to the class of bicyclic N-heteroarenes known as [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds is known for its versatile bioactivities, including antibacterial, antiviral, and anticancer activities .


Synthesis Analysis

The synthesis of related compounds involves the cyclization of H-1,2,4-triazol-5-amine (A) and ethyl 4-chloro-3-oxobutanoate (B) in acetic acid (AcOH) to generate compound C, which is then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (D) in phosphorus oxychloride (POCl3) .


Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidines, including “this compound”, are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron-deficient six-membered ring (4 π electrons) .

Scientific Research Applications

Synthesis Techniques and Structural Analysis

The synthesis of bromo-chloro triazolopyridine derivatives, such as 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, involves bromine-mediated oxidative cyclization. The structure of these compounds can be confirmed using single-crystal X-ray analysis. The stability of these compounds, particularly the C-5-substituted analogues, is significant for isolation in pure form. However, they can undergo Dimroth rearrangement to form 1,2,4-triazolo[1,5-c]pyrimidines (Tang, Wang, Li, & Wang, 2014).

Pharmaceutical and Biological Applications

Triazolopyridines have shown pharmaceutical relevance. For instance, the synthesis of 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and its brominated derivative involves chlorinated agents like NCS, indicating potential for diverse pharmaceutical applications (El-Kurdi, Abu Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).

Antioxidant Activity and Potential Toxicity

Derivatives of [1,2,4]triazolo[1,5-a]pyridine have been synthesized and studied for their antioxidant properties. The study of these compounds involved understanding their influence on the stability of erythrocyte membranes and their ability to inhibit the formation of reactive oxygen species, showcasing their potential as antioxidants (Smolsky, Мakei, Yanchenko, & Роletai, 2022).

Chemical Properties and Reactions

The chemical behavior of triazolopyridine derivatives, including reactions with electrophiles and the synthesis of 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines, is notable for their explosophoric groups, which may be relevant in materials science and chemistry (Jones, Sliskovic, Foster, Rogers, Smith, Wong, & Yarham, 1981).

Synthesis and Structural Insights in Solid State

The synthesis of novel triazolopyridine derivatives often involves microwave-assisted techniques, which offer high yields and environmental benefits. The structures of these compounds, characterized by NMR and MS techniques, reveal significant insights, especially when studying their crystal structures and supramolecular synthons (Zhang, Mingyan, Hu, Zhaohui, Liu, Weng, & Chengxia, 2015).

Future Directions

The future directions for “2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine” and related compounds could involve further exploration of their versatile bioactivities and potential applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to act as an inhibitor for certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, this compound can bind to DNA and RNA, affecting the transcription and translation processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Moreover, this compound can alter gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function . In cancer cells, this compound has demonstrated the ability to induce apoptosis, thereby inhibiting tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, altering their conformation and activity . This binding can result in the inhibition or activation of these molecules, leading to downstream effects on cellular processes. Additionally, this compound can interfere with the replication and repair of DNA, further impacting cell function and viability .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its effectiveness. Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products that can alter its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its conversion to various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its biological effects. The localization and accumulation of this compound are crucial for its activity and function.

Properties

IUPAC Name

2-bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-6-9-5-3-4(8)1-2-11(5)10-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSBLAVOHHUKHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)Br)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504581-11-6
Record name 2-bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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